Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that structurally diverse pyridinium salts, which include thieno[2,3-c]pyridine derivatives, are quite familiar structures in many natural products and bioactive pharmaceuticals .
Mode of Action
It’s known that the ring nitrogen in the thieno[2,3-c]pyridine system acts as a hydrogen bond acceptor interacting with a backbone amide nh-group . This interaction could potentially alter the function of the target protein, leading to the observed biological effects.
Biochemical Pathways
Cyanoacetamide-n-derivatives, which are similar to this compound, are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .
Result of Action
Diverse biological activities have been reported for many derivatives of cyanoacetamide , suggesting that this compound may also have multiple biological effects.
Properties
IUPAC Name |
methyl 2-[(4-cyanobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S.ClH/c1-12(2)23-9-8-15-16(11-23)27-19(17(15)20(25)26-3)22-18(24)14-6-4-13(10-21)5-7-14;/h4-7,12H,8-9,11H2,1-3H3,(H,22,24);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZRWFDEKMFSBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.